N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyloxy)acetamide
Description
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-pyrazolo[1,5-a]pyrimidin-6-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-11-3-2-4-13(7-11)21-10-15(20)18-12-8-16-14-5-6-17-19(14)9-12/h2-9H,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJCKPSWBCPYNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CN3C(=CC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyloxy)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazole derivatives with pyrimidine precursors in the presence of suitable catalysts and solvents. The reaction conditions often include elevated temperatures and controlled pH to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives with altered functional groups .
Scientific Research Applications
Pharmacological Properties
Anticancer Activity:
Recent studies have indicated that compounds derived from the pyrazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer properties. Specifically, N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyloxy)acetamide has shown potential in inhibiting various cancer cell lines. Research indicates that these compounds can effectively target specific pathways involved in tumor growth and proliferation.
Mechanism of Action:
The mechanism of action for this compound often involves the inhibition of receptor tyrosine kinases (RTKs), which play a crucial role in cancer progression. For instance, studies have demonstrated that pyrazolo[1,5-a]pyrimidines can inhibit AXL receptor tyrosine kinase function, which is associated with various proliferative conditions including cancer .
Case Studies
Case Study 1: Acute Myelogenous Leukemia (AML)
A study published in Nature explored the use of pyrazolo[1,5-a]pyrimidine derivatives in targeting acute myelogenous leukemia. The findings showed that these compounds could inhibit dihydroorotate dehydrogenase (DHODH), leading to reduced cell proliferation and increased apoptosis in AML cell lines .
Case Study 2: Inhibition of AXL Kinase
Another notable research focused on the inhibition of AXL kinase using compounds similar to this compound. The study provided evidence that these compounds could significantly reduce tumor growth in xenograft models, indicating their potential as therapeutic agents against cancers characterized by AXL overexpression .
Potential Uses:
Given its pharmacological properties, this compound is being investigated for its potential use in:
- Cancer Therapy: As a lead compound for developing new anticancer drugs targeting specific kinases.
- Inflammatory Diseases: Due to its ability to modulate signaling pathways associated with inflammation.
Mechanism of Action
The mechanism of action of N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyloxy)acetamide involves its interaction with specific molecular targets. For instance, it may act as an antagonist to certain receptors or inhibit the activity of specific enzymes. The pathways involved can include modulation of signal transduction pathways, alteration of gene expression, or inhibition of metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyloxy)acetamide can be contextualized by comparing it to structurally related compounds. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]Pyrimidine and Triazolo[1,5-a]Pyrimidine Derivatives
Key Comparative Insights
Core Structure Influence :
- Pyrazolo[1,5-a]pyrimidines (e.g., Compound 6b) exhibit strong TSPO binding, making them suitable for neuroimaging and oncology . In contrast, triazolo[1,5-a]pyrimidines (e.g., and ) are more commonly associated with agrochemical activities (herbicidal, antiviral) due to their ability to disrupt plant or viral enzymes .
Substituent Effects :
- Electron-Withdrawing Groups : Fluorine in Compound 6b enhances TSPO affinity and metabolic stability .
- Lipophilic Groups : The m-tolyloxy group in the target compound may improve blood-brain barrier penetration compared to hydrophilic analogs like carboxamides ().
- Chiral Centers : highlights that chiral methyl groups in triazolopyrimidines significantly boost herbicidal activity, suggesting similar modifications could optimize the target compound .
Synthetic Methodologies :
- Pyrazolo[1,5-a]pyrimidines are often synthesized via cross-coupling reactions (e.g., Stille coupling in ) , whereas triazolo[1,5-a]pyrimidines leverage multi-component reactions (e.g., Biginelli-like heterocyclization in ) .
Biological Activity vs. Substituent Flexibility :
- While the target compound’s m-tolyloxy group is unique, its acetamide linker is structurally analogous to Compound 1’s diethyl acetamide, which aids in solubility and precursor functionality .
Biological Activity
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyloxy)acetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : CHNO
- Molecular Weight : 455.5 g/mol
- CAS Number : 1019097-78-9
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Targets : The compound has been shown to inhibit membrane-bound pyrophosphatases (mPPase), which are critical for the survival of certain protozoan pathogens such as Plasmodium falciparum. Inhibition of these enzymes can disrupt parasite metabolism and growth, making it a potential candidate for antimalarial therapy .
- Antitubercular Activity : Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can act against Mycobacterium tuberculosis. These compounds have demonstrated low cytotoxicity and significant activity against Mtb within macrophages, suggesting they could be developed into effective antituberculosis agents .
- Antiparasitic and Antiviral Properties : The compound has also been noted for its antiparasitic activity against various pathogens, including those causing leishmaniasis and trypanosomiasis. Additionally, it shows potential antiviral activity against HIV, expanding its therapeutic scope .
Structure-Activity Relationship (SAR)
The SAR studies have revealed important insights into how modifications to the pyrazolo[1,5-a]pyrimidine core affect biological activity:
- Core Modifications : Variations in the substituents on the pyrazolo[1,5-a]pyrimidine scaffold can lead to significant changes in potency. For instance, compounds with specific substitutions at the 2-position have been shown to retain low micromolar activity against mPPase .
- Activity Comparison : In a comparative analysis of various derivatives, compounds with lower IC values (e.g., IC = 14–18 μM) were identified as promising leads for further development. These findings highlight the importance of careful structural modifications in enhancing biological efficacy .
Case Studies
Several case studies illustrate the compound's potential:
- Antimalarial Efficacy : In a study focusing on new scaffolds for antimalarial drugs, a derivative of this compound was tested against P. falciparum. The results indicated significant inhibition of parasite growth in vitro, supporting further exploration as an antimalarial agent .
- Antitubercular Screening : A focused library screening identified several pyrazolo[1,5-a]pyrimidine derivatives with enhanced activity against Mtb. One notable derivative exhibited an IC value significantly lower than existing treatments, suggesting a new direction for tuberculosis therapy development .
Summary Table of Biological Activities
Q & A
Basic: What are the optimal synthetic routes for N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyloxy)acetamide, and how can reaction yields be improved?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from pyrazolo[1,5-a]pyrimidine precursors. Key steps include:
- Nucleophilic substitution to introduce the m-tolyloxy acetamide moiety.
- Microwave-assisted synthesis to accelerate cyclization steps, reducing reaction times from hours to minutes .
- Purification via column chromatography or recrystallization using solvents like ethanol or acetonitrile to achieve >95% purity .
Yield optimization strategies include: - Using catalysts like Pd(PPh₃)₄ for cross-coupling reactions.
- Temperature control (e.g., 60–80°C for amide bond formation) to minimize side products .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and purity. For example, the m-tolyloxy group shows characteristic aromatic protons at δ 6.8–7.2 ppm .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion at m/z 352.1425) .
- HPLC-PDA: Ensures >98% purity using a C18 column with acetonitrile/water gradients .
Basic: What are the primary biological targets and associated assays for this compound?
Methodological Answer:
- Kinase Inhibition: Assess CDK2 inhibition via ATP-competitive assays (IC₅₀ values measured using recombinant kinase and fluorescent substrates) .
- Neuroprotection: Evaluate oxidative stress reduction in SH-SY5Y cells using MTT assays and caspase-3 activity markers (40% cell death reduction at 20 µM) .
- Anti-inflammatory Activity: Measure TNF-α suppression in LPS-stimulated RAW 264.7 macrophages .
Advanced: How do structural modifications at the pyrazolo[1,5-a]pyrimidine core influence target selectivity?
Methodological Answer:
- Substituent Position: 5,6,7-Substitution (e.g., ethyl or methyl groups) enhances TSPO binding affinity by 36-fold compared to unsubstituted analogs .
- Electron-Withdrawing Groups: Trifluoromethyl (-CF₃) at the benzamide position improves metabolic stability but may reduce solubility .
- Heterocyclization: Introducing triazole rings (e.g., [1,2,4]triazolo[1,5-a]pyrimidine) increases anticancer activity by promoting DNA intercalation .
Advanced: How can contradictory data on IC₅₀ values across studies be resolved?
Methodological Answer:
- Assay Standardization: Use identical cell lines (e.g., MCF-7 for antitumor studies) and normalize to reference inhibitors (e.g., staurosporine for kinase assays).
- Orthogonal Validation: Confirm IC₅₀ via SPR (surface plasmon resonance) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling .
- Meta-Analysis: Compare data from ≥3 independent studies to identify outliers (e.g., IC₅₀ ranges of 0.4–0.5 µM in neuroprotection assays) .
Advanced: What strategies address discrepancies between in vitro potency and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic Optimization: Introduce PEGylation or pro-drug formulations to enhance bioavailability .
- Metabolic Stability Testing: Use liver microsomes to identify vulnerable sites (e.g., acetamide hydrolysis) and modify with deuterium or fluorine .
- In Vivo Imaging: Radiolabel with ¹⁸F for PET imaging to track biodistribution and target engagement in murine models .
Advanced: How can computational methods guide the design of derivatives with improved pharmacokinetics?
Methodological Answer:
- Molecular Docking: Predict binding modes to CDK2 (PDB: 1AQ1) using AutoDock Vina, focusing on hydrogen bonds with Glu81 and Leu83 .
- QSAR Modeling: Correlate logP values (1.5–3.0) with BBB permeability for neuroprotective derivatives .
- ADMET Prediction: Use SwissADME to optimize solubility (>50 µg/mL) and reduce CYP3A4 inhibition risks .
Advanced: What mechanistic insights explain the dual apoptotic and anti-inflammatory effects?
Methodological Answer:
- Transcriptomic Profiling: RNA-seq reveals downregulation of NF-κB and upregulation of pro-apoptotic BAX in treated cells .
- Pathway Inhibition: Dual suppression of PI3K/Akt (apoptosis) and JAK/STAT (inflammation) confirmed via phospho-specific Western blotting .
- Reactive Oxygen Species (ROS): Flow cytometry shows 30% ROS reduction at 10 µM, linking to Nrf2 pathway activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
